molecular formula C8H12N2O2S B3013388 Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate CAS No. 948224-87-1

Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate

Cat. No. B3013388
CAS RN: 948224-87-1
M. Wt: 200.26
InChI Key: UQRGCVNVVKCPDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate and related compounds has been explored in various studies. One approach for synthesizing related thiazole derivatives involves the reaction of N-arylthiazole-2-amines with ethyl chloroacetate using NaH as a base in THF, which yielded a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates . Another method reported the cyclization of thioamide with 2-chloroacetoacetate to produce ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . Additionally, a one-pot synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3-yl]acetates was achieved by reacting 2H-3-chromenecarbaldehydes with glycine ethyl ester hydrochloride and mercaptoacetic acid .

Molecular Structure Analysis

The molecular structure of related thiazole compounds has been determined using various techniques. X-ray diffraction methods have been employed to elucidate the crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . Similarly, the crystal structure of a thioamide derivative, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, was determined, showing a Z-conformation for the thioamide moiety .

Chemical Reactions Analysis

The reactivity of thiazole derivatives has been studied in various chemical reactions. For instance, the spontaneous aerobic oxidation of ethyl 2-phenyl-2-(thiazol-2-yl)acetate led to the synthesis of ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate, highlighting an important degradation pathway . Moreover, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were reacted with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives have been characterized using spectroscopic and thermal analysis. The novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was studied using NMR, FT-IR, and FT-Raman spectroscopy, and its thermal stability was assessed by TGA and DSC, showing stability above 249.8 °C . Computational studies using density functional theory (DFT) have also been conducted to support experimental results and to obtain quantum chemical parameters .

Scientific Research Applications

Synthesis and Application in Compound Development

  • Synthesis of Novel Compounds : Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate has been used in the synthesis of various novel compounds, such as ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which was synthesized by cyclization of thioamide with 2-chloroacetoacetate (Tang Li-jua, 2015).

  • Antimicrobial Activity : Several studies have focused on synthesizing new thiazole substituted 1,3,4-oxadiazole derivatives using Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate, which showed good antibacterial and antifungal activity (Siddhant V. Kokate & S. Patil, 2021).

  • Pharmacological Activities : A study on the synthesis and pharmacological activities of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates revealed significant anti-inflammatory, analgesic, and antioxidant activities, indicating its potential in pharmaceutical research (M. Attimarad, M. Khedr, & Bandar E. Aldhubiab, 2017).

  • Anti-Diabetic Agents : Novel bi-heterocycles synthesized from Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate have shown potent inhibitory potential against α-glucosidase enzyme, suggesting their use as anti-diabetic agents (Muhammad Athar Abbasi et al., 2020).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. Ethyl acetate, for example, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and causes serious eye irritation .

properties

IUPAC Name

ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5-10-8(9-2)13-6/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRGCVNVVKCPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate

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